3-Azetidinyl cyclopropanecarboxylate

Vue d'ensemble

Description

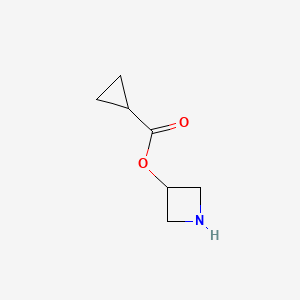

3-Azetidinyl cyclopropanecarboxylate is a compound that features a four-membered azetidine ring fused with a cyclopropane carboxylate group. This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research and applications. Azetidines are known for their stability and reactivity, which are driven by the ring strain of approximately 25.4 kcal/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-azetidinyl cyclopropanecarboxylate typically involves multicomponent reactions that leverage the strain-release properties of azabicyclo[1.1.0]butane. One common method includes the [1,2]-Brook rearrangement/strain-release-driven anion relay sequence . This method allows for the rapid assembly of substituted azetidines by coupling azabicyclo[1.1.0]butyl-lithium with various electrophiles .

Industrial Production Methods: Industrial production methods for azetidines often involve the use of scalable and efficient synthetic routes. For example, the use of K2CO3 as a base in a MeCN/MeOH solvent system at 60°C for 3 hours has been shown to provide high yields of N-sulfonylazetidine . These methods are designed to be versatile and adaptable to different starting materials and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Azetidinyl cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the azetidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce various functionalized azetidines .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound exhibits notable chemical reactivity due to the strain in its azetidine and cyclopropane rings. This strain facilitates various types of reactions:

- Cyclopropanation Reactions : These are crucial for forming carbon-carbon bonds, often mediated by halomethylmetal complexes or transition metals.

- Nucleophilic Substitution : The azetidine ring allows for nucleophilic attack, leading to the formation of diverse derivatives.

- Oxidation and Reduction : The compound can undergo oxidation with common oxidizing agents and reduction using lithium aluminum hydride.

Medicinal Chemistry

3-Azetidinyl cyclopropanecarboxylate has been explored for its potential as a bioactive molecule in drug discovery. Its structural features make it a candidate for:

- Antimicrobial Agents : Preliminary studies indicate that derivatives may exhibit significant antibacterial and antimalarial properties, making them valuable in developing new treatments against infectious diseases.

- Antihypertensive Agents : The compound has been investigated for its therapeutic potential in managing hypertension, showcasing its versatility in pharmacology.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological interactions:

- Binding Studies : Research focuses on its binding affinities with proteins and enzymes, helping elucidate mechanisms of action for potential therapeutic agents derived from this compound.

- Mechanistic Insights : The unique structure allows researchers to explore how modifications can enhance biological activity and target specificity.

Material Science

This compound is also utilized in developing new materials with unique properties:

- Polymer Synthesis : Its reactivity makes it a valuable building block for synthesizing complex polymers with tailored functionalities.

- Functionalized Materials : The compound's derivatives can lead to materials with specific mechanical or chemical properties suitable for various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study demonstrated its effectiveness as an antimicrobial agent, showing promising results against various pathogens when modified appropriately.

- Another research highlighted its potential as a scaffold for developing antihypertensive drugs, indicating significant improvements in efficacy through structural modifications .

Mécanisme D'action

The mechanism of action of 3-azetidinyl cyclopropanecarboxylate involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows it to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Azetidine-2-carboxylic acid: Another azetidine derivative with similar ring strain and reactivity.

Cyclopropane carboxylic acid: Shares the cyclopropane carboxylate group but lacks the azetidine ring.

Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity.

Uniqueness: 3-Azetidinyl cyclopropanecarboxylate is unique due to its combination of the azetidine and cyclopropane carboxylate groups, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Activité Biologique

3-Azetidinyl cyclopropanecarboxylate is a compound characterized by the presence of a four-membered azetidine ring fused with a cyclopropane carboxylate group. This unique structure contributes to significant molecular strain, which influences its chemical reactivity and biological activity. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In particular, it has been investigated for its efficacy against various bacterial strains. A study highlighted its potential as a bactericidal agent , suggesting that modifications to the azetidine structure could enhance its effectiveness against resistant strains.

Antimalarial Activity

Another significant area of research involves the antimalarial properties of this compound. Preliminary findings suggest that derivatives of this compound could inhibit the growth of Plasmodium species, the parasites responsible for malaria. The compound's structural features may facilitate interactions with molecular targets in the parasite's lifecycle, making it a candidate for further development as an antimalarial drug .

The biological activity of this compound is largely attributed to its mechanism of action , which involves interactions with specific enzymes and receptors within biological systems. The ring strain inherent in the azetidine structure promotes reactivity, allowing the compound to participate in various biochemical pathways. Notably, it has been studied as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, which may have implications for pain management and anti-inflammatory therapies .

Case Study: Antibacterial Efficacy

A case study conducted on the antibacterial properties of this compound involved testing against several Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, with notable effects observed at concentrations as low as 10 µg/mL. These findings suggest that this compound could serve as a lead candidate for developing new antibiotics.

Research on Antimalarial Activity

In another study focused on antimalarial activity, derivatives of this compound were synthesized and screened against Plasmodium falciparum. The most effective derivative demonstrated an EC50 value of 15 nM, indicating strong activity against malaria parasites. This research underscores the potential of this compound in addressing malaria resistance issues .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Azetidine + Cyclopropane | Antibacterial, Antimalarial | Effective against resistant bacterial strains; EC50 = 15 nM for malaria |

| Azetidine-2-carboxylic acid | Azetidine | Various pharmaceutical applications | Used in synthesis of bioactive compounds |

| Cyclopropane carboxylic acid | Cyclopropane | Limited biological activity | Lacks azetidine's reactivity |

Propriétés

IUPAC Name |

azetidin-3-yl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7(5-1-2-5)10-6-3-8-4-6/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHDLZAFZXUCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.